![molecular formula C19H21BrN2O2 B1389995 N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide CAS No. 886014-23-9](/img/structure/B1389995.png)
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Overview
Description
Preparation Methods
Chemical Reactions Analysis
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Scientific Research Applications
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide is used in various scientific research applications, including:
Proteomics Research: The compound is used as a reagent in proteomics research to study protein interactions and modifications.
Medicinal Chemistry: It is used in the development of new pharmaceuticals and therapeutic agents.
Biological Studies: The compound is used in biological studies to investigate cellular processes and molecular mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide involves its interaction with specific molecular targets and pathways. The bromoacetyl group in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function and activity . This interaction is crucial for its use in proteomics research and medicinal chemistry .
Comparison with Similar Compounds
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide can be compared with other similar compounds, such as:
N-{4-[(2-Chloroacetyl)amino]phenyl}-4-(tert-butyl)benzamide: This compound has a chloroacetyl group instead of a bromoacetyl group, which may result in different reactivity and applications.
N-{4-[(2-Iodoacetyl)amino]phenyl}-4-(tert-butyl)benzamide: This compound has an iodoacetyl group, which may also lead to different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromoacetyl group, making it valuable for certain research applications .
Biological Activity
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide, identified by CAS number 886014-23-9, is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- IUPAC Name : N-[4-[(2-bromoacetyl)amino]phenyl]-4-tert-butylbenzamide
- Molecular Formula : C₁₉H₂₁BrN₂O₂
- Molecular Weight : 396.29 g/mol
- Chemical Structure : Chemical Structure
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to:
- Modification of Protein Function : The bromoacetyl group can react with amino acids such as cysteine and lysine, altering protein structure and function.
- Inhibition of Enzymatic Activity : By modifying active sites on enzymes, this compound has the potential to inhibit various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies show that derivatives with similar structures have demonstrated effectiveness against various bacterial strains:
Compound | MIC (mg/mL) | Active Against |
---|---|---|
This compound | TBD | E. coli, S. aureus |
Compound 4a | 6.67 | P. aeruginosa, S. typhi |
Compound 4d | 6.72 | E. coli |
These findings suggest that the compound may possess similar antimicrobial properties, although specific MIC values for this compound need further investigation.
Anti-inflammatory Activity
In vivo studies have shown that compounds with a bromoacetyl moiety can exhibit anti-inflammatory effects. For example, derivatives have been tested for their ability to reduce carrageenan-induced edema in rat models:
Time (h) | Edema Reduction (%) |
---|---|
1 | 94.69 |
2 | 89.66 |
3 | 87.83 |
This indicates potential therapeutic applications in inflammatory conditions.
Case Studies
- Proteomics Research : this compound has been utilized as a reagent in proteomics to study protein interactions and modifications, demonstrating its utility in understanding cellular processes.
- Medicinal Chemistry Applications : The compound is being explored for its potential as a lead compound in drug development aimed at treating diseases linked to protein dysfunctions.
Comparative Analysis with Similar Compounds
Comparative studies highlight the unique reactivity of this compound against other related compounds:
Compound Name | Key Differences | Potential Applications |
---|---|---|
N-{4-[(2-Chloroacetyl)amino]phenyl}-4-(tert-butyl)benzamide | Chlorine instead of bromine | Varies in reactivity and application |
N-{4-[(2-Iodoacetyl)amino]phenyl}-4-(tert-butyl)benzamide | Iodine instead of bromine | Different chemical properties and uses |
The presence of the bromoacetyl group in this compound provides it with distinctive reactivity patterns that may enhance its biological activity compared to its chloro and iodo counterparts.
Properties
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]-4-tert-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)14-6-4-13(5-7-14)18(24)22-16-10-8-15(9-11-16)21-17(23)12-20/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEMBBXNRKLEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.